5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid is an organic compound that features a fluorinated benzoic acid structure with a pyridine ring. This compound is recognized for its potential applications in medicinal chemistry and material science. The presence of the fluorine atom and the methoxy group enhances its chemical reactivity and biological activity, making it a subject of interest in various scientific studies.
The compound can be synthesized through various chemical processes, often utilizing commercially available reagents and catalysts. Its structure allows it to serve as a versatile building block in organic synthesis.
5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid falls under the category of fluorinated aromatic compounds. It is part of the larger family of benzoic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.
The synthesis of 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid typically involves multiple steps:
The reaction conditions often require careful control of temperature and pH to maximize yield and purity. Common catalysts may include bases such as sodium hydroxide or potassium carbonate, which facilitate nucleophilic substitution reactions.
The molecular formula for 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid is . The structure features:
Property | Value |
---|---|
Molecular Weight | 227.21 g/mol |
IUPAC Name | 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid |
InChI Key | ZLLDKIVEXQLMSO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)C(=C(C=N)F)C=N |
5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid participates in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effect of the fluorine atom, which increases electrophilicity at adjacent positions on the aromatic ring.
The mechanism of action for 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures exhibit varying degrees of biological activity, including anti-inflammatory and anticancer properties.
5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid typically appears as a white to off-white powder. Its melting point ranges from 130 °C to 135 °C, indicating good thermal stability.
Key chemical properties include:
5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid has several applications:
This compound exemplifies how modifications in molecular structure can lead to significant changes in reactivity and biological activity, making it a valuable target for further research and application development.
CAS No.: 2281-22-3
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 358-74-7
CAS No.: 16079-52-0